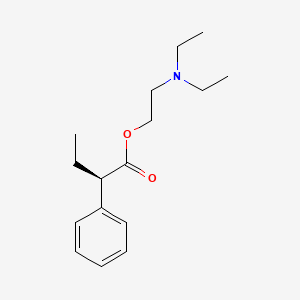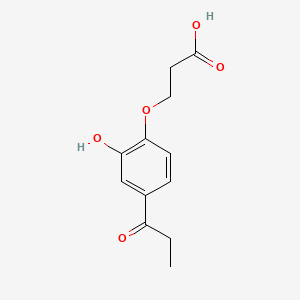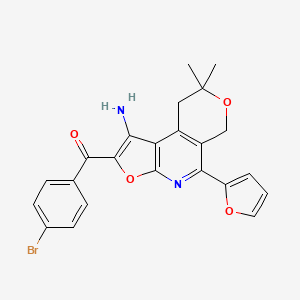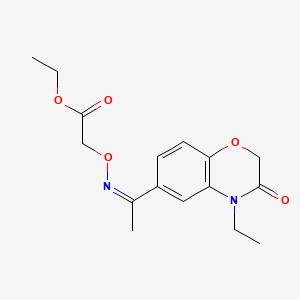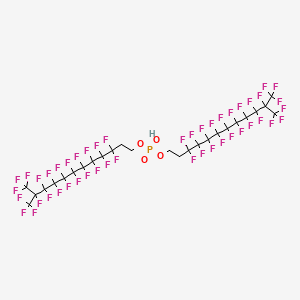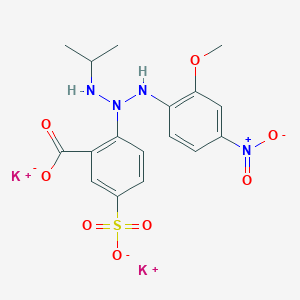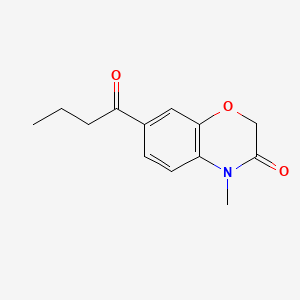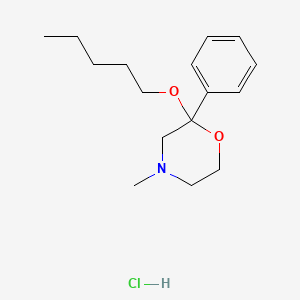
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐是一种具有独特结构的化合物,它结合了吗啉环、甲基、戊氧基和苯基取代基。
准备方法
合成路线和反应条件
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐的合成通常涉及以下步骤:
吗啉环的形成: 吗啉环可以通过二乙醇胺与合适的烷化剂反应合成。
甲基的引入: 甲基可以通过使用甲基碘或硫酸二甲酯等试剂的甲基化反应引入。
戊氧基的连接: 戊氧基可以通过醚化反应引入,其中戊醇衍生物与吗啉环反应。
苯基的添加: 苯基可以通过傅克烷基化或酰基化反应添加。
盐酸盐的形成: 最后一步是通过使游离碱与盐酸反应形成盐酸盐。
工业生产方法
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐的工业生产可能涉及上述合成路线的优化版本,重点是可扩展性、成本效益和环境因素。诸如连续流动合成和绿色化学原理的使用等技术可以用来提高效率并减少浪费。
化学反应分析
反应类型
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中亲核试剂取代吗啉环上的一个取代基。
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在合适的催化剂存在下,胺或硫醇等亲核试剂。
形成的主要产物
氧化: 具有酮或羧酸等官能团的氧化衍生物。
还原: 具有额外氢原子的还原衍生物。
取代: 具有新官能团的取代吗啉衍生物。
科学研究应用
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐具有广泛的科学研究应用:
化学: 用作有机合成中的试剂以及合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为各种疾病(包括神经系统疾病)的潜在治疗剂。
工业: 用于开发新材料以及作为制药和农用化学品的中间体。
作用机制
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与受体或酶结合、调节其活性以及影响细胞信号通路来发挥作用。对其分子靶标和途径的详细研究对于充分了解其作用机制至关重要。
相似化合物的比较
类似化合物
4-甲基-2-(戊氧基)-2-苯基吗啉: 无盐酸盐的游离碱形式。
2-苯基吗啉: 只具有苯基取代基的更简单的吗啉衍生物。
4-甲基吗啉: 只具有甲基取代基的吗啉衍生物。
独特性
4-甲基-2-(戊氧基)-2-苯基吗啉盐酸盐是独特的,因为它结合了取代基,赋予其独特的化学和生物学特性。特别是戊氧基的存在可能增强其亲脂性,并影响其与生物膜和靶标的相互作用。
属性
CAS 编号 |
124497-87-6 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC 名称 |
4-methyl-2-pentoxy-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-8-12-18-16(14-17(2)11-13-19-16)15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3;1H |
InChI 键 |
JHRGAFQIXVPKGJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





